molecular formula C12H14ClN7 B2991809 1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2106666-08-2

1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B2991809
CAS RN: 2106666-08-2
M. Wt: 291.74
InChI Key: GNNXEAVTFJJVAB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzyl group attached to a tetrazole ring, which is further linked to a pyrazole ring via a methylene bridge . It appears as a white to light yellow or light red powder or crystal .


Synthesis Analysis

The synthesis of 1H-tetrazole compounds, such as the one , typically involves the reaction of amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . A variety of aromatic nitriles, activated and unactivated alkyl nitriles, substituted vinyl nitriles, thiocyanates, and cyanamides are all viable substrates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its tetrazole and pyrazole rings. Tetrazoles are known to undergo a variety of reactions, including cycloadditions . Pyrazoles can also participate in various reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents .

Scientific Research Applications

Apoptosis Induction in Cancer Research

This compound has been studied for its ability to induce apoptosis in cancer cells. For instance, derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The induction of apoptosis is a crucial pathway for cancer treatments, as it leads to the programmed death of cancerous cells, potentially halting the progression of the disease.

Tubulin Polymerization Inhibition

Another important application is the inhibition of tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, this compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly valuable in the development of new chemotherapeutic agents.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to predict the interaction with biological targets . Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions can lead to the design of more effective drugs with fewer side effects.

Click Chemistry Applications

In the field of click chemistry, tetrazole derivatives are valuable for their reactivity and stability. Click chemistry is a class of biocompatible chemical reactions that proceed rapidly and selectively under mild conditions . This compound can potentially be used to create new materials or bioconjugates through click reactions.

Pharmacological Studies

Pharmacological research has explored the use of tetrazole derivatives as intermediates in the synthesis of pharmaceuticals . These compounds can be integral in developing drugs with tetrazole structures, which are common in many pharmaceuticals due to their bioisosteric similarity to carboxylic acid groups.

Biochemical DNA Synthesis

Tetrazoles are known to be used in the synthesis of DNA in biochemistry due to their acidic nature and ability to stabilize negative charges . This compound, with its tetrazole group, could play a role in the synthesis of nucleic acids or other biochemical applications where the stabilization of anionic species is required.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, it could be evaluated for its antimicrobial, antifungal, or antiviral activities . Additionally, its potential use in the synthesis of other complex organic molecules could be explored .

Mechanism of Action

Target of Action

Similar tetrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their medicinal and pharmaceutical applications .

Mode of Action

Tetrazoles, in general, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds . The specific interactions of this compound with its targets, leading to changes in biological function, are yet to be elucidated.

Biochemical Pathways

Tetrazoles and their derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc, with good to excellent yields . These factors can potentially influence the bioavailability of the compound.

Result of Action

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications , suggesting that they may have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also burst vigorously when exposed to shock, fire, and heat on friction . These factors should be taken into consideration when handling and storing this compound.

properties

IUPAC Name

1-[(1-benzyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7.ClH/c13-11-6-14-18(8-11)9-12-15-16-17-19(12)7-10-4-2-1-3-5-10;/h1-6,8H,7,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXEAVTFJJVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)CN3C=C(C=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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